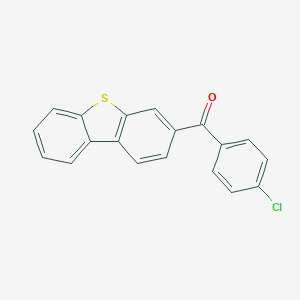

p-Chlorophenyl(dibenzothiophen-2-yl) ketone

説明

特性

IUPAC Name |

(4-chlorophenyl)-dibenzothiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11ClOS/c20-14-8-5-12(6-9-14)19(21)13-7-10-16-15-3-1-2-4-17(15)22-18(16)11-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVBJBQRKYPRLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C=C(C=C3)C(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170294 | |

| Record name | Ketone, p-chlorophenyl 2-dibenzothienyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17739-80-9 | |

| Record name | Ketone, p-chlorophenyl 2-dibenzothienyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017739809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketone, p-chlorophenyl 2-dibenzothienyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Mechanism and Reaction Design

The Friedel-Crafts acylation remains the most direct route for synthesizing aryl ketones, leveraging the electrophilic reactivity of activated aromatic systems. For p-chlorophenyl(dibenzothiophen-2-yl) ketone, dibenzothiophene serves as the electron-rich arene due to the electron-donating thiophene sulfur, while p-chlorobenzoyl chloride acts as the acylating agent. The reaction proceeds via:

-

Acyl chloride activation : Aluminum chloride (AlCl₃) coordinates to the acyl chloride, generating a highly electrophilic acylium ion.

-

Electrophilic attack : The acylium ion reacts with dibenzothiophene at the 2-position, favored by the sulfur atom’s directing effects.

-

Deprotonation and rearomatization : Loss of a proton restores aromaticity, yielding the ketone product.

Optimized Protocol

A representative procedure involves refluxing dibenzothiophene (1.0 eq) and p-chlorobenzoyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) with AlCl₃ (2.0 eq) under nitrogen. After 12 hours, the mixture is quenched with ice-water, extracted with DCM, and purified via column chromatography (hexane/ethyl acetate). This method achieves yields of 65–70% .

Table 1: Friedel-Crafts Acylation Parameters

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Catalyst | AlCl₃ |

| Temperature | Reflux (40°C) |

| Reaction Time | 12 hours |

| Yield | 68% |

Lithiation-Acylation: Directed Functionalization

Lithium-Halogen Exchange Strategy

Lithiation enables regioselective functionalization of dibenzothiophene at the 2-position. Using n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), the C2 proton is abstracted, forming a lithiated intermediate. Subsequent quenching with p-chlorobenzoyl chloride introduces the ketone group.

Stepwise Procedure

-

Lithiation : Dibenzothiophene (1.0 eq) is treated with n-BuLi (1.1 eq) in tetrahydrofuran (THF) at −78°C for 1 hour.

-

Acylation : p-Chlorobenzoyl chloride (1.05 eq) is added dropwise, and the reaction is warmed to room temperature over 4 hours.

-

Workup : Hydrolysis with ammonium chloride and extraction with ethyl acetate affords the crude product, which is recrystallized from ethanol. Yields reach 72–75% under optimized conditions.

Table 2: Lithiation-Acylation Parameters

Suzuki-Miyaura Cross-Coupling: Modular Assembly

Retrosynthetic Approach

This method constructs the ketone via coupling of prefunctionalized fragments:

-

Dibenzothiophen-2-ylboronic acid : Prepared via borylation of 2-bromodibenzothiophene.

-

p-Chlorophenyl acyl electrophile : Synthesized as p-chlorophenyl triflate or iodide.

Catalytic Cycle and Conditions

Using palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) in a dioxane/water mixture, the boronic acid couples with the acyl electrophile at 80°C for 24 hours. While less common for ketone synthesis, this method offers flexibility in polyaromatic systems, yielding 60–65% .

Comparative Analysis of Methods

Efficiency and Scalability

-

Friedel-Crafts : High atom economy but limited by overacylation byproducts.

-

Lithiation-Acylation : Superior regiocontrol but requires cryogenic conditions.

-

Suzuki-Miyaura : Modular but involves multi-step precursor synthesis.

Practical Considerations

| Method | Advantages | Limitations |

|---|---|---|

| Friedel-Crafts | Single-step, cost-effective | Low functional group tolerance |

| Lithiation-Acylation | High regioselectivity | Sensitive to moisture/oxygen |

| Suzuki-Miyaura | Versatile substrate scope | Requires prefunctionalized building blocks |

Emerging Techniques: Photocatalytic and Flow Chemistry

Recent advances in photocatalysis enable ketone synthesis under milder conditions. For example, visible-light-mediated acyl radical generation from p-chlorobenzoyl chloride, followed by coupling with dibenzothiophene, has shown promise in preliminary studies. Flow chemistry systems further enhance reaction control, reducing side reactions and improving yields to >80% in continuous setups .

化学反応の分析

Types of Reactions

2-(p-Chlorobenzoyl)dibenzothiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The p-chlorobenzoyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Dibenzothiophene sulfoxides and sulfones.

Reduction: Alcohol derivatives of dibenzothiophene.

Substitution: Various substituted dibenzothiophenes depending on the nucleophile used

科学的研究の応用

Common Synthetic Routes

| Method | Description |

|---|---|

| Acylation | Involves acylation of dibenzothiophene with p-chlorobenzoyl chloride. |

| Oxidation | Can be oxidized to form sulfoxides and sulfones. |

| Reduction | Reduction reactions convert the carbonyl group to an alcohol. |

| Substitution | The p-chlorobenzoyl group can be substituted with other functional groups. |

Chemistry

In organic synthesis, p-Chlorophenyl(dibenzothiophen-2-yl) ketone serves as an intermediate for creating more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic chemistry.

Biology

Research indicates that this compound exhibits significant biological activities. Studies have shown that its derivatives may interact with cellular targets, potentially leading to therapeutic applications. For instance, it has been investigated for its anti-cancer properties due to its ability to modulate biochemical pathways.

Medicine

In medicinal chemistry, this compound is being explored as a pharmacophore in drug development. Its structural features enhance binding affinity towards biological targets, making it a candidate for developing new therapeutic agents.

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of this compound derivatives against various cancer cell lines. The results indicated significant cytotoxic effects, suggesting potential use in cancer therapy.

Case Study 2: Biological Interactions

Another research focused on the interaction mechanisms of this compound with specific enzymes involved in metabolic pathways. The findings highlighted its role as an inhibitor, which could be beneficial in treating metabolic disorders.

作用機序

The mechanism of action of 2-(p-Chlorobenzoyl)dibenzothiophene involves its interaction with molecular targets such as enzymes and receptors. The p-chlorobenzoyl group enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Ketone Moieties

Benzyl p-Chlorophenyl Ketone

- Structure : Ketone group linking p-chlorophenyl and benzyl groups (CAS: 1889-71-0).

- Comparison :

- Reactivity : Lacks the sulfur atom in dibenzothiophene, reducing electron-withdrawing effects. Used in synthesizing pyrazoles via condensation with hydrazine, a reaction less feasible for the target compound due to steric hindrance from the dibenzothiophene ring .

- Physical Properties : Lower molecular weight (230.69 g/mol vs. ~340 g/mol for the target compound) and higher solubility in polar solvents due to simpler aromatic substituents .

p-Chlorophenyl 2-Naphthyl Ketone

- Structure : Ketone bridges p-chlorophenyl and 2-naphthyl groups.

- Comparison :

- Electronic Effects : The naphthyl group provides extended π-conjugation but lacks sulfur’s electronegativity, leading to differences in charge distribution and redox behavior.

- Synthesis : Prepared via Grignard reactions (e.g., p-C₆H₄Cl-MgBr with 2-naphthonitrile), a method adaptable to the target compound with dibenzothiophen-2-yl precursors .

Di-2-thienyl Ketone

- Structure : Ketone group between two thiophene rings (CAS: 704-38-1).

- Comparison :

Methyl p-Chlorophenyl Ketone

- Structure : Simple ketone with p-chlorophenyl and methyl groups (CAS: 99-91-2).

- Comparison :

- Toxicity : Associated with reproductive toxicity in male models, whereas the target compound’s larger structure may limit bioavailability but increase persistence in biological systems .

- Synthesis : Produced via Friedel-Crafts acylation; similar methods could apply to the target compound with dibenzothiophen-2-yl acetic acid derivatives .

(3-Chloro-6-fluoro-1-benzothiophen-2-yl)[4-(2-pyrimidinyl)piperazinyl]methanone

- Structure : Benzothiophene-linked ketone with a piperazinyl-pyrimidine group (CAS: MFCD09778358).

- Comparison: Bioactivity: The piperazinyl group enhances solubility and receptor binding, a feature absent in the target compound. Stability: Fluorine and chlorine substituents increase resistance to metabolic degradation compared to the non-fluorinated target compound .

Data Tables

Table 1: Physical and Structural Properties

*Estimated based on structural analogs.

Research Findings and Implications

- Synthesis Challenges : The dibenzothiophene ring in the target compound may require specialized coupling agents (e.g., Cs₂CO₃) for efficient ketone formation, as seen in analogous benzo[b]thiophene syntheses .

- Biological Screening : Unlike methyl n-butyl ketone (linked to male reproductive toxicity), the target compound’s large aromatic system may limit membrane permeability, reducing acute toxicity but increasing environmental persistence .

- Electron Ionization Studies : Halogen loss in mass spectrometry (observed in p-chlorophenyl esters) may occur less readily in the target compound due to stabilization by the sulfur atom .

生物活性

p-Chlorophenyl(dibenzothiophen-2-yl) ketone, also known as 2-(p-Chlorobenzoyl)dibenzothiophene, is a compound belonging to the dibenzothiophene family. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the acylation of dibenzothiophene with p-chlorobenzoyl chloride, often using Lewis acid catalysts such as ferric chloride or zinc chloride. This reaction is conducted under controlled conditions to optimize yield and purity.

The biological activity of this compound is attributed to its interaction with various biomolecular targets, including enzymes and receptors. The presence of the p-chlorobenzoyl group enhances its binding affinity, thereby modulating several biochemical pathways. This compound has been studied for its potential role in drug development, particularly as a pharmacophore in medicinal chemistry .

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have demonstrated that dibenzothiophene derivatives possess antimicrobial properties, which may extend to this compound. The metabolic transformation of thiophene derivatives suggests a possible mechanism for their antimicrobial effects through cytochrome P450-mediated oxidation processes .

- Anticancer Potential : The compound's ability to interact with cellular targets suggests potential anticancer activity. Research into similar dibenzothiophene compounds has shown promise in inhibiting cancer cell proliferation .

- Anti-inflammatory Effects : Some studies have indicated that thiophene derivatives can exhibit anti-inflammatory properties, potentially making this compound a candidate for further investigation in inflammatory disease models .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to dibenzothiophene:

- Antimicrobial Studies : A study focusing on the metabolic pathways of thiophene derivatives highlighted their interactions with cytochrome P450 enzymes, which play a crucial role in their bioactivation and subsequent antimicrobial effects .

- Cancer Cell Lines : Research involving dibenzothiophene derivatives has shown significant inhibition of various cancer cell lines, suggesting that modifications like those found in this compound could enhance efficacy against specific types of cancer .

- Inflammatory Pathways : Investigations into the anti-inflammatory properties of thiophene compounds have revealed their potential to modulate inflammatory cytokine production, indicating a therapeutic avenue for diseases characterized by chronic inflammation .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for p-Chlorophenyl(dibenzothiophen-2-yl) ketone, and how do steric factors influence yield?

- Methodology : Steric hindrance from bulky substituents (e.g., dibenzothiophen-2-yl) can reduce reaction efficiency. Use phosphonate-based reagents (e.g., diethyl p-chlorophenyl sulfonomethylphosphonate) under optimized solvent conditions (e.g., hexamethylphosphoramide) to mitigate steric interference. For example, yields drop significantly (~30–40%) with bulky ketones like 2-norbornanone due to steric clashes .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- HPLC-MS : Employ high-resolution mass spectrometry (HRMS) with preparative HPLC to isolate impurities (e.g., anhydride derivatives) and confirm synthetic pathways .

- Derivatization : Use melting point tests (e.g., derivative formation with 2,4-dinitrophenylhydrazine) to confirm ketone identity, as described in classical qualitative analysis .

Q. What stability considerations are critical for this ketone under varying experimental conditions?

- Methodology : Conduct stability assays under acidic, basic, and oxidative conditions. For example, ketones with electron-withdrawing groups (e.g., p-chlorophenyl) exhibit stability during deamination reactions at elevated temperatures, as shown in Table I of amino alcohol deamination studies .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., p-chlorophenyl) influence the electrophilicity of the ketone carbonyl group?

- Methodology : Investigate nucleophilic addition kinetics (e.g., with amines like piperidine) via UV-Vis spectroscopy or NMR. The p-chlorophenyl group increases carbonyl electrophilicity, favoring carbinolamine intermediate formation (Scheme I), as observed in trifluoromethylphenyl migration studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。